molecular formula C26H30ClN7O2 B2464784 AMG 925 (HCl) CAS No. 1401034-19-2

AMG 925 (HCl)

カタログ番号: B2464784
CAS番号: 1401034-19-2
分子量: 508.02
InChIキー: JJDSFFVYZSLRLY-AELULUIVSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

AMG 925 (HCl) is a potent, selective, and orally available FLT3/CDK4 dual inhibitor with IC50s of 2±1 nM and 3±1 nM, respectively . It is used for research purposes and is not sold to patients .


Synthesis Analysis

The synthesis of AMG 925 involves a Buchwald-Hartwig Amination and processing with insoluble synthetic intermediates . More detailed information about the synthesis process can be found in the referenced paper .


Molecular Structure Analysis

The chemical formula of AMG 925 (HCl) is C26H30ClN7O2 . Its exact mass is 507.22 and its molecular weight is 508.023 . The elemental analysis shows that it contains Carbon (61.47%), Hydrogen (5.95%), Chlorine (6.98%), Nitrogen (19.30%), and Oxygen (6.30%) .


Physical And Chemical Properties Analysis

AMG 925 (HCl) appears as a powder .

科学的研究の応用

Synthesis and Manufacturing

  • AMG 925's synthesis process is notable for its large-scale production feasibility. The hydrochloride salt of AMG 925 was manufactured on a kilogram scale, with a significant yield of over 8 kg of the target molecule. Key features of this synthesis included the Buchwald–Hartwig amination and handling challenges posed by poorly soluble process intermediates. This development demonstrates AMG 925's scalability and potential for widespread pharmaceutical manufacturing (Affouard et al., 2015).

Cancer Research and Treatment

  • AMG 925 is primarily researched for its application in treating Acute Myeloid Leukemia (AML). As a dual FLT3/CDK4 kinase inhibitor, AMG 925 has shown effectiveness in inhibiting AML xenograft tumor growth by up to 99%. This inhibition is achieved through the compound's action on FLT3 and CDK4 kinases, crucial for the proliferation and survival of FLT3-mutated AML cells. Such findings indicate AMG 925's potential as a significant therapeutic option for AML treatment (Keegan et al., 2014).

Overcoming Drug Resistance in AML

  • A key challenge in AML treatment is the resistance developed against FLT3 inhibitors. AMG 925, being a dual FLT3/CDK4 inhibitor, has shown potential in overcoming this resistance. Studies indicate that AMG 925 can inhibit resistant FLT3 mutants and prevent the occurrence of resistance mutations. This feature positions AMG 925 as a promising agent in enhancing the durability of clinical responses in AML therapy (Li et al., 2014).

Discovery and Molecular Characterization

  • The discovery of AMG 925 involved the structural optimization of a lead compound, leading to its dual inhibitory activity against FLT3 and CDK4. This process involved extensive SAR analysis and cell-based assays, culminating in the identification of AMG 925 as a potent and orally bioavailable inhibitor. Its effectiveness against various FLT3 mutants and its ability to induce cell death in resistant AML cell lines highlight its therapeutic potential and the robustness of its molecular design (Li et al., 2014).

Clinical Implications

  • The preclinical evaluation of AMG 925 underscores its potential to significantly impact AML treatment. Its dual inhibition mechanism addresses the critical issue of acquired resistance in FLT3-mutated AML. By combining FLT3 and CDK4 inhibition, AMG 925 not only suppresses tumor growth effectively but also promises to enhance response rates and prolong the effectiveness of treatment regimens (Dai et al., 2013).

作用機序

AMG 925 (HCl) is a dual FLT3/CDK4 inhibitor. It inhibits cell growth and promotes apoptosis in AML cells with or without FLT3 mutations . The antitumor activity of AMG 925 correlates with the inhibition of STAT5 and RB phosphorylation, the pharmacodynamic markers for inhibition of FLT3 and CDK4, respectively .

Safety and Hazards

AMG 925 (HCl) is toxic and can cause serious damage to health by prolonged exposure . It is irritating to skin and eyes, and there is a possible risk of impaired fertility and harm to the unborn child . It should be handled only by personnel trained and familiar with handling potent active pharmaceutical ingredients .

特性

IUPAC Name

2-hydroxy-1-[2-[[8-(4-methylcyclohexyl)-4,6,8,11-tetrazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6,10,12-hexaen-5-yl]amino]-7,8-dihydro-5H-1,6-naphthyridin-6-yl]ethanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29N7O2.ClH/c1-16-2-5-18(6-3-16)33-22-13-27-10-8-19(22)20-12-28-26(31-25(20)33)30-23-7-4-17-14-32(24(35)15-34)11-9-21(17)29-23;/h4,7-8,10,12-13,16,18,34H,2-3,5-6,9,11,14-15H2,1H3,(H,28,29,30,31);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJDSFFVYZSLRLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CC1)N2C3=C(C=CN=C3)C4=CN=C(N=C42)NC5=NC6=C(CN(CC6)C(=O)CO)C=C5.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30ClN7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

508.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。